Protein SSX2 (45-59) is a peptide derived from the SSX2 gene, which is part of the SSX family of proteins. These proteins are known for their roles in cancer immunology, particularly in the context of melanoma. The specific peptide sequence, SSX2 (45-59), has been identified as an immunodominant epitope recognized by CD4+ T cells, making it significant for potential therapeutic applications in cancer treatment.
The SSX2 protein is encoded by the SSX2 gene, located on the X chromosome. It is predominantly expressed in testicular germ cells and various tumors, including melanoma. The protein is classified within a group of cancer/testis antigens, which are typically expressed in male germ cells but can also be aberrantly expressed in certain cancers, providing targets for immunotherapy .
SSX2 is classified as a cancer/testis antigen. This classification highlights its restricted expression pattern and potential as a target for cancer immunotherapy. The peptide SSX2 (45-59) specifically binds to major histocompatibility complex class II molecules, facilitating T cell recognition and activation against tumor cells expressing this antigen.
The synthesis of Protein SSX2 (45-59) can be performed using solid-phase peptide synthesis (SPPS) or recombinant DNA technology. SPPS allows for the stepwise addition of amino acids to form the desired peptide sequence, while recombinant techniques involve inserting the SSX2 gene into expression vectors in suitable host cells (e.g., bacteria or mammalian cells) to produce the protein.
The molecular structure of Protein SSX2 (45-59) consists of a specific sequence of amino acids that allows it to interact with T cell receptors and major histocompatibility complex class II molecules. The sequence is critical for its immunogenic properties.
The amino acid sequence of SSX2 (45-59) has been shown to be recognized by CD4+ T cells, indicating its structural importance in immune recognition . The predicted secondary structure may include alpha-helices or beta-sheets, contributing to its binding affinity.
Protein SSX2 (45-59) participates in several biochemical reactions, primarily involving its interaction with immune cells. The binding of this peptide to major histocompatibility complex class II molecules on antigen-presenting cells triggers T cell activation and proliferation.
The mechanism of action for Protein SSX2 (45-59) involves its role as an antigenic determinant that activates CD4+ T cells. When presented by major histocompatibility complex class II molecules on professional antigen-presenting cells, it leads to:
Studies have shown that truncations of the peptide affect its recognition by T cells, indicating that specific amino acids within the 45-59 region are critical for optimal binding and immune activation .
Protein SSX2 (45-59) is a small peptide with a molecular weight typically around 1,500 Da, depending on its exact amino acid composition. It is soluble in aqueous solutions and may exhibit stability under physiological conditions.
The chemical properties include:
Relevant data on these properties can be obtained from computational modeling and experimental assays.
Protein SSX2 (45-59) has significant applications in:
The SSX gene family was first identified in 1994 through cytogenetic analysis of synovial sarcomas bearing the characteristic t(X;18)(p11.2;q11.2) translocation. Clark et al. identified two novel genes at the X chromosome breakpoint, designated SSX1 and SSX2, which became fused to the SS18 (SYT) gene on chromosome 18 [5]. Subsequent research revealed that the human SSX family comprises ten highly homologous members (SSX1-SSX9 and SSX2B) clustered in the Xp11.22-p11.23 region, exhibiting 70-90% amino acid sequence identity [1] [2]. These genes encode nuclear proteins of 188 amino acids characterized by several conserved features:
SSX2 exists as three alternative splice variants (isoforms a, b, and c) with isoform a representing the full-length canonical protein. The gene structure consists of nine exons spanning approximately 10 kb on chromosome Xp11.22. Evolutionary analysis suggests that SSX genes emerged through recent duplication events during primate evolution, resulting in their concentration on the X chromosome. This chromosomal clustering represents a hallmark of CT-X antigens (X chromosome-encoded cancer/testis antigens), which constitute approximately 10% of X-chromosomal genes [1] [2] [10].
Table 1: The Human SSX Gene Family
Gene Name | Chromosomal Location | Amino Acid Length | Identity to SSX2 | Expression in Synovial Sarcoma Fusions |
---|---|---|---|---|
SSX1 | Xp11.22 | 188 | 81% | Frequent (≈65% of cases) |
SSX2 | Xp11.22 | 188 | 100% | Frequent (≈35% of cases) |
SSX3 | Xp11.22 | 188 | 76% | Rare |
SSX4 | Xp11.22 | 188 | 75% | Rare |
SSX5 | Xp11.22 | 188 | 71% | Not reported |
SSX6-SSX9 | Xp11.22 | 188 | 65-70% | Not reported |
SSX2 exhibits the hallmark expression profile of CT-X antigens: transcriptionally silenced in normal somatic tissues except for testicular germ cells (specifically spermatogonia), but reactivated across diverse malignancies. This tumor-restricted expression pattern stems from epigenetic mechanisms, particularly promoter hypermethylation in somatic tissues and demethylation in cancer and testis. The SSX2 promoter contains a dense CpG island that becomes demethylated in malignancies, facilitating access for transcription factors [1] [9].
SSX2 expression has been documented in 20-50% of various epithelial cancers and mesenchymal tumors. Türeci et al. first identified SSX2 as the antigen HOM-MEL-40 when they detected specific IgG antibodies in melanoma patients, noting expression in approximately 50% of melanoma samples, 30% of hepatocellular carcinomas, 25% of colon and prostate cancers, and 20% of breast cancers [1]. Subsequent studies have expanded this profile:
Table 2: SSX2 Expression in Human Cancers
Cancer Type | Expression Frequency | Detection Method | Clinical Significance |
---|---|---|---|
Synovial Sarcoma | >95% (as SS18-SSX2 fusion) | RT-PCR, IHC | Diagnostic marker |
Melanoma | ≈50% | SEREX, RT-PCR | Associated with immunogenicity |
Colorectal Cancer | 20-30% | RT-PCR, qRT-PCR | Higher in metastatic disease |
Hepatocellular Carcinoma | ≈30% | RT-PCR | Correlates with advanced stage |
Breast Cancer | ≈20% | RT-PCR | Associated with poor prognosis |
Non-Small Cell Lung Cancer | 3.5% | RT-PCR | Limited expression |
Prostate Cancer | ≈25% | RT-PCR | Potential biomarker |
Notably, SSX2 expression demonstrates heterogeneity within tumor types and even within individual tumors. This expression frequently associates with advanced disease stages, metastatic potential, and poorer prognosis. In colon cancer, Saudi patients showed significantly higher SSX2 mRNA levels in tumor tissues compared to matched normal colonic mucosa, with 20% of tumors exhibiting detectable expression [9]. The restricted normal tissue expression combined with frequent tumor expression qualifies SSX2 as a prime target for immunotherapy, as immunological tolerance toward this antigen should theoretically be limited due to immune privilege in testis (absence of MHC class I expression on germ cells) [1] [4].
The most established oncogenic mechanism involving SSX2 occurs through chromosomal translocation in synovial sarcoma. In over 95% of these malignancies, the t(X;18)(p11.2;q11.2) translocation fuses the C-terminal 78 amino acids of SSX2 (or SSX1/SSX4) to the N-terminus of the SS18 protein. This generates an SS18-SSX2 fusion oncoprotein that drives sarcomagenesis through epigenetic reprogramming [1] [3] [7].
The SS18-SSX2 fusion protein functions as an "activator-repressor" that dysregulates gene expression through chromatin remodeling. SS18 normally serves as a transcriptional co-activator within the BAF (SWI/SNF) chromatin-remodeling complex, while SSX2 functions as a transcriptional repressor associated with Polycomb repressive complexes. The fusion oncoprotein retains both properties, creating a chimeric protein that:
The SSX2 moiety (particularly residues 120-188) within the fusion protein is indispensable for transformation, contributing the nuclear localization signal, repression domain, and protein interaction surfaces. Interestingly, the SSX2(45-59) region falls within the KRAB domain, which may participate in protein-protein interactions essential for the fusion's oncogenic activity [5] [7].
Beyond synovial sarcoma, SSX2 contributes to oncogenesis through non-fusion mechanisms when aberrantly expressed as a full-length protein in carcinomas. Ectopic SSX2 expression induces genomic instability and promotes tumor cell survival. The KRAB domain (which includes residues 45-59) enables interactions with transcriptional regulators that influence proliferation and survival pathways. SSX2 expression in prostate cancer promotes loss of focal adhesions and enhances invasive potential, while in gastric cancer, it interacts with Rab3IP to enhance invasiveness [6] [8].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7